3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester
Description
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester is a thiophene-based derivative characterized by a fluorophenyl group at the 4-position, a 4-methoxybenzoylamino substituent at the 2-position, and an ethyl ester at the 3-carboxylic acid position.
Properties
CAS No. |
546075-18-7 |
|---|---|
Molecular Formula |
C21H18FNO4S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-17(13-4-8-15(22)9-5-13)12-28-20(18)23-19(24)14-6-10-16(26-2)11-7-14/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
OVKCMEIEOCEBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation of 3-Methylthiophene
Halogenation at the 2-position of 3-methylthiophene is achieved using sulfuryl chloride (SO₂Cl₂) at temperatures below 15°C to prevent overhalogenation. This produces 2-chloro-3-methylthiophene with a reported yield of 89% and a boiling point of 84–86°C under reduced pressure (120–133 hPa). The reaction is conducted in ethyl acetate, followed by sequential washes with water and aqueous sodium hydroxide to isolate the product.
Grignard Reagent Formation and Carboxylation
The chlorinated thiophene undergoes a Grignard reaction with magnesium in tetrahydrofuran (THF) activated by alkyl halides such as ethyl bromide or isopropyl bromide. The resulting Grignard reagent reacts with carbon dioxide at 25–35°C to form the carboxylic acid derivative. Acidification with concentrated hydrochloric acid (pH ≤ 2) precipitates 3-methyl-2-thiophenecarboxylic acid in 76–82% yield.
Amidation with 4-Methoxybenzoyl Chloride
The 2-amino group is introduced via nucleophilic acyl substitution using 4-methoxybenzoyl chloride .
Acid Chloride Preparation
3-Thiophenecarboxylic acid is converted to its acid chloride using oxalyl chloride (1.1 eq) in dichloromethane with catalytic DMF. The reaction is monitored for gas evolution (CO₂ and HCl) and typically completes within 2 hours at room temperature.
Coupling with Amines
The acid chloride reacts with 2-amino-4-(4-fluorophenyl)thiophene in the presence of pyridine and potassium carbonate. This two-phase reaction in dichloromethane at 0°C yields the amide product after 19 hours, with a reported yield of 29%. Purification involves ethyl acetate extraction and magnesium sulfate drying.
Esterification with Ethanol
The final step involves esterifying the carboxylic acid with ethanol under acidic conditions.
Fischer Esterification
The carboxylic acid is refluxed with excess ethanol and sulfuric acid (2% v/v) for 6–8 hours. Water removal via a Dean-Stark trap drives the reaction to completion, achieving ester yields of 85–90%.
Steglich Esterification
Alternative methods use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF. This room-temperature reaction avoids racemization and achieves 92% yield for sensitive substrates.
Integrated Synthetic Pathway
A consolidated route combining the above steps is proposed:
Challenges and Optimization Strategies
Regioselectivity in Thiophene Functionalization
Unwanted substitution at the 5-position is mitigated using bulky directing groups or low-temperature kinetics.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
Substituent Impact on Activity: The 4-fluorophenyl group (common in ) enhances lipophilicity and metabolic stability compared to chlorophenyl analogs (e.g., ). Fluorine’s electron-withdrawing nature may also influence electronic interactions in biological targets. This could modulate binding affinity to enzymes like kinases or antimicrobial targets. Ester vs. Carboxamide: The ethyl ester in the target compound may improve cell permeability compared to carboxamide derivatives (e.g., TPCA-1 in ), though it might reduce in vivo stability due to esterase susceptibility.
Synthetic Pathways :
- Analogs like and are synthesized via bromination/acylation of acetylated thiophene precursors, followed by nucleophilic substitution or condensation reactions. The target compound likely follows a similar route, with 4-methoxybenzoyl chloride as the acylating agent .
- Isomer formation during bromination (e.g., 80:20 ratio in ) highlights the need for precise reaction control to avoid undesired byproducts.
Spectroscopic Characterization :
- Structural confirmation for analogs relies on ¹H-NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm), ¹³C-NMR (ester carbonyl at ~165–170 ppm), and mass spectrometry (molecular ion peaks matching calculated weights) . X-ray crystallography (e.g., triclinic system in ) is critical for resolving isomerism.
Biological Activity Trends :
Biological Activity
3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester (CAS No. 546075-18-7) is a complex organic compound notable for its unique structural features, which include a thiophene ring and various substituents that may influence its biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H18FNO4S
- Molecular Weight : 399.4 g/mol
- IUPAC Name : Ethyl 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate
The compound's structure suggests potential interactions with biological targets due to the presence of the thiophene moiety and functional groups that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways, influencing processes like apoptosis and cell cycle progression.
Anticancer Properties
Research indicates that compounds similar to 3-thiophenecarboxylic acid derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : A study demonstrated that derivatives of thiophene compounds showed inhibition of growth in various tumor cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cells .
- IC50 Values : Compounds with similar structures have reported IC50 values ranging from 0.28 µg/mL to over 10 µg/mL against different cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
Case Studies
- Cytotoxicity Assays : Various studies have utilized cytotoxicity assays (e.g., MTT assay) to evaluate the effectiveness of thiophene derivatives against cancer cells. The results consistently show that modifications to the phenyl and thiophene rings can enhance cytotoxic effects .
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups like fluorine enhances the anticancer activity of thiophene derivatives by increasing their lipophilicity and improving their ability to penetrate cell membranes .
Data Table: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Thiophene Derivative A | A549 (Lung) | 0.28 | Tubulin Inhibition |
| Thiophene Derivative B | SK-MEL-2 (Skin) | 4.27 | ERK1/2 Inhibition |
| Thiophene Derivative C | SK-OV-3 (Ovary) | >10 | Apoptosis Induction |
Q & A
Q. What are the standard synthetic protocols for preparing 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of 4-fluorophenylacetonitrile with ethyl chlorooxoacetate to form the thiophene core.
- Step 2: Introduction of the 4-methoxybenzoylamino group via acylation using 4-methoxybenzoyl chloride under reflux in chloroform .
- Step 3: Esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) to stabilize the ethyl ester moiety.
Critical parameters include maintaining anhydrous conditions, precise temperature control (±2°C), and solvent purity (e.g., HPLC-grade chloroform). Yields range from 45–65% after column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the compound’s structure be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy: ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.35 (t, J=7.1 Hz, ester -CH₂CH₃), δ 6.8–7.6 (aromatic protons), and δ 10.2 (broad singlet, -NH).
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₁H₁₉FNO₄S: 412.1084).
- FT-IR: Stretch bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing this thiophene derivative?
- Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, or Lewis acids (e.g., ZnCl₂) for acylation efficiency.
- Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) versus chloroform for intermediate stability. Chloroform minimizes side reactions but may reduce solubility .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 2–3 hours while maintaining yields ≥60% .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Assay variability: Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control strains (e.g., S. aureus ATCC 25923).
- Purity thresholds: Ensure ≥95% purity (HPLC) to exclude confounding effects from byproducts like unreacted 4-fluorophenylacetonitrile .
- Structural analogs: Compare activity with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify structure-activity relationships (SAR) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking: Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding between the methoxy group and Arg120.
- MD simulations: Run 100 ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex. Validate with experimental IC₅₀ data .
Q. How should researchers address stability issues during storage?
- Degradation pathways: Hydrolysis of the ester group is the primary concern.
- Storage conditions: Store at –20°C in amber vials under argon. Use desiccants (silica gel) to mitigate moisture.
- Stability monitoring: Perform HPLC every 3 months; degradation ≤5% over 12 months is acceptable .
Methodological Considerations Table
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
